2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one
Overview
Description
2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one is a heterocyclic compound that features a bromine atom attached to a cyclopenta[b]pyridin-7(6H)-one core
Mechanism of Action
Target of Action
Similar compounds, such as 6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile derivatives (capds), have been shown to interact with carbon steel surfaces .
Mode of Action
Capds, which are structurally similar, have been shown to interact with carbon steel surfaces, forming a protective layer that inhibits corrosion . This interaction involves both physical adsorption and chemisorption .
Biochemical Pathways
The related capds have been shown to inhibit corrosion in carbon steel, suggesting they may interact with the oxidation-reduction processes involved in corrosion .
Result of Action
Related capds have been shown to form a protective layer on carbon steel surfaces, inhibiting corrosion . This suggests that 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one may have similar protective effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the related CAPDs have been shown to be effective corrosion inhibitors in a molar H2SO4 medium . The temperature, pH, and presence of other chemicals in the environment could potentially affect the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one typically involves the bromination of cyclopenta[b]pyridin-7(6H)-one. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction can be used to remove the bromine atom or to modify the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted cyclopenta[b]pyridin-7(6H)-one derivatives.
Oxidation Reactions: Products may include ketones, aldehydes, or carboxylic acids.
Reduction Reactions: Products include dehalogenated compounds or reduced pyridine derivatives.
Scientific Research Applications
2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Chemical Biology: It serves as a probe or ligand in studies involving biological targets such as enzymes or receptors.
Industrial Chemistry: The compound is used in the synthesis of various industrial chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one
- 2-Iodo-5H-cyclopenta[b]pyridin-7(6H)-one
- 2-Fluoro-5H-cyclopenta[b]pyridin-7(6H)-one
Uniqueness
2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic transformations. Additionally, the bromine atom can participate in specific interactions such as halogen bonding, which can be advantageous in designing molecules with desired biological or material properties.
Properties
IUPAC Name |
2-bromo-5,6-dihydrocyclopenta[b]pyridin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-7-4-2-5-1-3-6(11)8(5)10-7/h2,4H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMWRJIKUYDPDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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